molecular formula C11H13Cl B2412614 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 861094-02-2

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B2412614
CAS RN: 861094-02-2
M. Wt: 180.68
InChI Key: LICFNHGBZXNUPA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H13Cl. It is an organic compound that belongs to the class of chloromethylated aromatic compounds . It is used as a key material for synthesizing dye pigments and as a fluorescent brightening agent .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through the Blanc chloromethylation reaction. This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by Lewis acids such as zinc chloride . The reaction involves mixing formaldehyde or paraformaldehyde with naphthalene, concentrated hydrochloric acid, and a catalyst, followed by stirring and reacting for a period at a certain temperature .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene consists of a naphthalene ring with a chloromethyl group attached. The equilibrium structure for the ground state shows that the naphthalene ring is planar, and also the carbon atoms of the methylene group are lying approximately in the plane .


Chemical Reactions Analysis

The chemical reactions involving 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene are typically electrophilic substitutions. For example, the Blanc chloromethylation reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chloromethyl group .

Safety and Hazards

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is fatal if inhaled .

Future Directions

The future directions for 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could involve its use in the synthesis of other organic compounds. For example, Selectfluor F-TEDA-BF4, a reagent for electrophilic fluorination, is one of the most efficient and popular reagents for this purpose . The development of safer and more efficient methods for the synthesis and use of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could be a potential area of future research.

properties

IUPAC Name

1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFNHGBZXNUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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